molecular formula C11H22N2O2 B7986638 [(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid

[(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid

Cat. No.: B7986638
M. Wt: 214.30 g/mol
InChI Key: LRSVBQITOOXNOJ-UHFFFAOYSA-N
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Description

[(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with dimethylamino and methylamino groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of Dimethylamino and Methylamino Groups: The dimethylamino and methylamino groups can be introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(2-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid can be compared with other similar compounds, such as:

    Cyclohexylamine derivatives: These compounds share the cyclohexyl ring structure but differ in the nature and position of substituents.

    Amino acids: Similar to amino acids, this compound contains both amine and carboxylic acid functional groups.

    Dimethylamino compounds: Compounds with dimethylamino groups exhibit similar chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[2-(dimethylamino)cyclohexyl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-12(2)9-6-4-5-7-10(9)13(3)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSVBQITOOXNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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